2-bromo-6-[(E)-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dimethylphenol
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Overview
Description
2-bromo-6-[(E)-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dimethylphenol is a complex organic compound with a unique structure that combines bromine, chlorine, and benzoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-[(E)-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dimethylphenol typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-bromo-6-[(E)-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dimethylphenol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction could produce the corresponding alcohols.
Scientific Research Applications
2-bromo-6-[(E)-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dimethylphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-bromo-6-[(E)-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dimethylphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-bromo-6-methylpyridine: Shares the bromine and aromatic ring but lacks the benzoxazole moiety.
5-chloro-2-methylbenzoxazole: Contains
Properties
Molecular Formula |
C22H16BrClN2O2 |
---|---|
Molecular Weight |
455.7 g/mol |
IUPAC Name |
2-bromo-6-[[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]iminomethyl]-3,4-dimethylphenol |
InChI |
InChI=1S/C22H16BrClN2O2/c1-12-8-15(21(27)20(23)13(12)2)11-25-17-5-3-4-14(9-17)22-26-18-10-16(24)6-7-19(18)28-22/h3-11,27H,1-2H3 |
InChI Key |
ZHEGGPNEVOFHPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)Br)O)C=NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC(=C4)Cl |
Origin of Product |
United States |
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